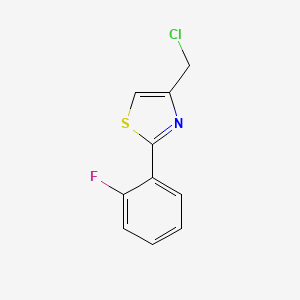

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole

Description

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole is a halogenated thiazole derivative characterized by a chloromethyl group at the 4-position and a 2-fluorophenyl substituent at the 2-position of the thiazole ring. Thiazoles are widely studied for their pharmacological relevance, including antimicrobial, antiviral, and enzyme inhibitory activities .

Properties

IUPAC Name |

4-(chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNS/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJTKLJHGGGNKNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CS2)CCl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138128-84-4 | |

| Record name | 4-(chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the development of bioactive compounds with potential biological activities. Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Substituent Variations

Key structural analogs differ in substituents at the 2- and 4-positions of the thiazole core. These variations significantly impact physicochemical properties and biological activity:

Table 1: Structural Comparison of Selected Thiazole Derivatives

Key Observations :

- Halogen Effects : Chloro and fluoro substituents improve metabolic stability and binding affinity to biological targets .

- Electron-Withdrawing Groups : Nitro and trifluoromethyl groups enhance interactions with enzymes (e.g., HIV-1 RT, AChE) .

- Reactive Sites : Chloromethyl groups facilitate nucleophilic substitution reactions, enabling derivatization into prodrugs or conjugates .

Physicochemical Properties

Physical properties such as melting points, solubility, and stability vary with substituents:

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

Key Observations :

Key Observations :

Biological Activity

4-(Chloromethyl)-2-(2-fluorophenyl)-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by case studies and research findings.

- Chemical Formula : C10H8ClFNS

- Molecular Weight : 229.69 g/mol

- Structure : The compound features a thiazole ring substituted with a chloromethyl and a fluorophenyl group, which influences its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of thiazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- MDA-MB-231 (breast cancer)

- IC50 Values :

The mechanism of action includes:

- Inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 of 0.093 µM.

- Induction of apoptosis and necrosis in MCF-7 cells.

- Cell cycle arrest at the G1 phase, reducing the population in the G2/M phase .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens.

- Tested Microorganisms :

- Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

- Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

- Minimum Inhibitory Concentration (MIC) values indicate moderate activity compared to standard antibiotics like chloramphenicol .

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups such as chlorine enhances the biological activity of thiazole derivatives. For instance, compounds with nitro or methoxy groups in specific positions on the aromatic ring have demonstrated improved antimicrobial activity .

Study on Anticancer Activity

A study conducted by researchers evaluated various thiazole derivatives for their anticancer properties. Among them, compound 4 was identified as having the highest potency against breast cancer cell lines, showcasing its potential for further development as an anticancer agent .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of thiazole derivatives against a panel of bacteria and fungi. The results indicated that while some compounds exhibited low MIC values against Gram-positive strains, their antifungal activities were notably higher .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.